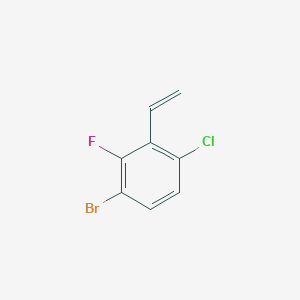

3-Bromo-6-chloro-2-fluorostyrene

Description

Contextualization of Halogenated Styrenes within Modern Organic Synthesis

Halogenated styrenes serve as versatile building blocks in a myriad of organic transformations. The presence of halogen atoms provides reactive handles for various cross-coupling reactions, including Suzuki, Stille, and Heck couplings, which are fundamental for the formation of carbon-carbon and carbon-heteroatom bonds. These reactions are instrumental in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The vinyl group of the styrene (B11656) moiety also offers a site for polymerization and other addition reactions, further expanding their synthetic utility.

Fluorinated styrenes, a subset of halogenated styrenes, are of particular interest. The incorporation of fluorine atoms can significantly alter the physical, chemical, and biological properties of molecules. For instance, fluorine can enhance metabolic stability, improve bioavailability, and modulate the acidity or basicity of nearby functional groups. Consequently, fluorinated styrenes are crucial intermediates in the development of new drugs and functional materials.

Research Significance of 3-Bromo-6-chloro-2-fluorostyrene

Among the vast array of polyhalogenated styrenes, this compound stands out due to its unique substitution pattern. Each halogen atom—bromine, chlorine, and fluorine—offers a distinct reactivity profile, allowing for selective and sequential chemical modifications. This orthogonal reactivity is a powerful tool for synthetic chemists, enabling the construction of highly functionalized and complex molecules in a controlled manner.

The bromine atom is typically the most reactive site for metal-catalyzed cross-coupling reactions, followed by the chlorine atom. This difference in reactivity allows for a stepwise approach to molecular elaboration. The fluorine atom, being the most electronegative, significantly influences the electronic properties of the aromatic ring and is generally less prone to substitution, thus remaining as a key structural element in the final product.

The research significance of this compound lies in its potential as a monomer for the synthesis of specialty polymers with tailored properties such as high thermal stability, chemical resistance, and specific optical or electronic characteristics. Furthermore, its role as a scaffold in the synthesis of novel pharmaceutical and agrochemical candidates is an active area of investigation. The strategic placement of the three different halogens provides a versatile platform for generating molecular diversity.

Table 1: Chemical Properties of this compound

| Property | Value |

| CAS Number | 1936476-89-9 |

| Molecular Formula | C₈H₅BrClF |

| Molecular Weight | 235.48 g/mol cymitquimica.comcymitquimica.com |

| Appearance | Not explicitly stated in provided results |

| Boiling Point | Not explicitly stated in provided results |

| Density | Not explicitly stated in provided results |

Overview of Academic Research Challenges and Opportunities for the Chemical Compound

Despite these hurdles, the opportunities presented by this compound are substantial. There is a growing demand for new materials with advanced properties, and polyhalogenated fluorostyrenes are promising candidates for meeting this demand. Research into the polymerization of this compound could lead to the development of novel polymers with applications in electronics, aerospace, and other high-technology sectors.

Furthermore, the unique electronic and steric properties of this compound make it an attractive starting material for the discovery of new bioactive molecules. The development of more efficient and selective synthetic routes to this compound and its derivatives remains a key area of academic and industrial research. Overcoming the synthetic challenges will unlock the full potential of this versatile chemical for a wide range of applications. The photocatalytic hydroaminoalkylation of styrenes to produce pharmacologically relevant γ-arylamines is a recent advance that highlights the ongoing innovation in styrene chemistry. nih.gov

Structure

3D Structure

Properties

Molecular Formula |

C8H5BrClF |

|---|---|

Molecular Weight |

235.48 g/mol |

IUPAC Name |

1-bromo-4-chloro-3-ethenyl-2-fluorobenzene |

InChI |

InChI=1S/C8H5BrClF/c1-2-5-7(10)4-3-6(9)8(5)11/h2-4H,1H2 |

InChI Key |

OWQUZOBYSDKSGE-UHFFFAOYSA-N |

Canonical SMILES |

C=CC1=C(C=CC(=C1F)Br)Cl |

Origin of Product |

United States |

Mechanistic Investigations into the Reactivity of 3 Bromo 6 Chloro 2 Fluorostyrene

Elucidation of Reaction Mechanisms in Halogenated Aromatic and Vinylic Systems

The presence of both an aromatic ring and a vinyl group, each adorned with halogen substituents, opens up a variety of potential reaction pathways for 3-Bromo-6-chloro-2-fluorostyrene. These can be broadly categorized into electrophilic aromatic substitution on the benzene (B151609) ring, nucleophilic attack at the vinyl group, and reactions proceeding through radical intermediates.

Electrophilic Aromatic Substitution (EAS) Pathways

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic compounds. latech.edu In the case of this compound, the outcome of an EAS reaction is dictated by the directing effects of the substituents on the benzene ring. Halogens are traditionally considered deactivating, ortho-, para-directors. However, the combined influence of bromine, chlorine, and fluorine, along with the vinyl group, creates a nuanced regiochemical landscape.

The fluorine atom at the 2-position, being the most electronegative, exerts a strong inductive electron-withdrawing effect. The chlorine at the 6-position and the bromine at the 3-position also contribute to the deactivation of the ring towards electrophilic attack. The vinyl group, on the other hand, is an activating group, directing incoming electrophiles to the ortho and para positions. pearson.com The interplay of these competing effects determines the ultimate position of substitution.

For instance, in the bromination of a related compound, 2-fluorostyrene, the major product is 3-bromo-2-fluorostyrene, indicating that the fluorine directs the incoming electrophile to the meta and para positions. In the case of this compound, the positions ortho and para to the vinyl group are already substituted or sterically hindered. This suggests that electrophilic attack is likely to be disfavored, but if it were to occur, it would be at the less hindered positions, guided by the complex interplay of the directing groups.

Table 1: Directing Effects of Substituents in Electrophilic Aromatic Substitution

| Substituent | Electronic Effect | Directing Effect |

| -Br | Deactivating, Inductively Withdrawing, Weakly Resonance Donating | Ortho, Para |

| -Cl | Deactivating, Inductively Withdrawing, Weakly Resonance Donating | Ortho, Para |

| -F | Deactivating, Strongly Inductively Withdrawing, Weakly Resonance Donating | Ortho, Para |

| -CH=CH₂ | Activating, Resonance Donating | Ortho, Para |

Nucleophilic Attack and Substitution Mechanisms on Vinyl Halides

Vinyl halides can undergo nucleophilic substitution through various mechanisms, although they are generally less reactive than their alkyl halide counterparts. wikipedia.orgrammohancollege.ac.in The primary pathways include addition-elimination and elimination-addition (via a benzyne-like intermediate), as well as the SRN1 (substitution, nucleophilic, radical, unimolecular) mechanism. acs.orgacs.org

The direct SN2-type backside attack is generally disfavored on sp2-hybridized carbons due to steric hindrance and the high energy of the transition state. libretexts.org For this compound, the presence of multiple bulky halogen atoms further inhibits such a direct attack.

The addition-elimination mechanism would involve the attack of a nucleophile on the double bond, forming a carbanionic intermediate, followed by the elimination of a halide ion. The electron-withdrawing nature of the halogens on the ring could potentially stabilize such an intermediate.

The SRN1 mechanism, which proceeds via a radical anion intermediate, is a plausible pathway, especially under photostimulation or in the presence of a radical initiator. acs.orgacs.org The reaction is initiated by the addition of an electron to the substrate, forming a radical anion, which then fragments to give a vinyl radical and a halide ion. This vinyl radical can then react with a nucleophile.

Radical Intermediates and Their Transformative Pathways

Reactions involving radical intermediates offer another significant avenue for the transformation of halogenated styrenes. acs.orgnih.gov These reactions can be initiated by various means, including the use of radical initiators or photoredox catalysis. acs.org

One common radical reaction is atom transfer radical addition (ATRA), where a radical is generated and adds across the double bond of the styrene (B11656). acs.org For this compound, the addition of a radical to the vinyl group would generate a benzylic radical, which is stabilized by resonance with the aromatic ring. This intermediate can then undergo further reactions, such as halogen atom transfer or coupling with another radical. acs.org

The presence of multiple C-X bonds (where X = Br, Cl) also opens up the possibility of selective radical cleavage. The C-Br bond is generally weaker than the C-Cl bond, suggesting that radical reactions might preferentially occur at the bromine-substituted position.

Analysis of Chemo-, Regio-, and Stereoselectivity in Complex Halogenated Substrates

The selective functionalization of a molecule with multiple reactive sites is a central challenge in organic synthesis. acs.orgresearchgate.net In this compound, the presence of the vinyl group and three different halogens on the aromatic ring necessitates careful control of reaction conditions to achieve the desired chemo-, regio-, and stereoselectivity. researchgate.net

Chemoselectivity refers to the preferential reaction of one functional group over another. For example, a reaction could be designed to selectively target the vinyl group while leaving the C-X bonds on the aromatic ring intact, or vice versa. This can often be achieved by choosing appropriate reagents and catalysts.

Regioselectivity pertains to the position at which a reaction occurs. In electrophilic aromatic substitution, this would be the specific carbon on the benzene ring that is attacked. In reactions involving the vinyl group, such as hydrohalogenation, regioselectivity determines which carbon of the double bond the new atom is attached to (Markovnikov vs. anti-Markovnikov addition).

Stereoselectivity is concerned with the spatial arrangement of the atoms in the product. For reactions at the vinyl group that create a new stereocenter, controlling the stereochemistry (e.g., R vs. S configuration) is crucial.

The principles of chemo-, regio-, and stereoselectivity are often intertwined and influenced by a combination of electronic and steric factors. acs.orgresearchgate.net For instance, the steric bulk of the ortho-substituents can direct an incoming reagent to a less hindered position, thereby influencing regioselectivity.

Kinetics and Thermodynamics of Reactions Involving Halogenated Styrenes

The rates and equilibria of chemical reactions are governed by their kinetics and thermodynamics, respectively. rsc.orgresearchgate.net Understanding these aspects is crucial for predicting the feasibility and outcome of reactions involving halogenated styrenes like this compound.

The kinetics of a reaction, or its rate, is influenced by factors such as temperature, concentration of reactants, and the presence of a catalyst. The activation energy (Ea) is a key kinetic parameter that represents the energy barrier that must be overcome for a reaction to occur. nih.gov For halogenated styrenes, the nature and position of the halogen substituents can significantly affect the activation energy of various reactions. For example, electron-withdrawing halogens can slow down electrophilic aromatic substitution by destabilizing the carbocation intermediate.

The thermodynamics of a reaction determines the position of equilibrium and is described by changes in Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS). A negative ΔG indicates a spontaneous reaction. The enthalpy change (ΔH) reflects the heat absorbed or released during a reaction, which is related to the strengths of the bonds being broken and formed. The C-F, C-Cl, and C-Br bonds have different strengths, which will influence the thermodynamics of reactions involving their cleavage.

For example, in the radical polymerization of styrene, the thermodynamics of the propagation step is a crucial factor. acs.orgscielo.br The presence of halogen substituents can alter the enthalpy of polymerization.

Influence of Ortho-Substituents on Reactivity Profiles

The substituents at the positions ortho to the vinyl group (in this case, fluorine at C2 and chlorine at C6) have a profound impact on the reactivity of this compound. mdpi.com These ortho-substituents exert both steric and electronic effects.

Steric hindrance from the ortho-halogens can impede the approach of reagents to the vinyl group and the adjacent aromatic positions. researchgate.net This can lead to a decrease in reaction rates or a change in regioselectivity, favoring attack at less sterically crowded sites. For example, in polymerization reactions, bulky ortho-substituents can hinder the approach of the monomer to the growing polymer chain, affecting the rate and stereochemistry of the polymerization. nih.gov

Electronic effects of the ortho-substituents also play a critical role. The strong inductive electron-withdrawing effect of the ortho-fluorine and -chlorine atoms deactivates the aromatic ring towards electrophilic attack and can also influence the reactivity of the vinyl group. These electronic effects can be transmitted through the sigma framework (inductive effect) and, to a lesser extent, through the pi system (resonance effect). The interplay of these effects can be complex and lead to unexpected reactivity patterns. mdpi.com

Advanced Computational and Theoretical Studies of 3 Bromo 6 Chloro 2 Fluorostyrene

Quantum Chemical Characterization of Molecular and Electronic Structure

Quantum chemical methods are fundamental to understanding the intrinsic properties of a molecule. These calculations solve approximations of the Schrödinger equation to determine the electron distribution and energy of the molecule.

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. youtube.com It is used to determine the most stable three-dimensional arrangement of atoms in a molecule—its equilibrium geometry. researchgate.net For 3-bromo-6-chloro-2-fluorostyrene, a DFT geometry optimization would calculate the bond lengths, bond angles, and dihedral angles that result in the lowest possible energy. Functionals like B3LYP are commonly used for such tasks. rsc.orgnih.govscispace.com

Once the geometry is optimized, a wealth of electronic properties can be calculated:

Molecular Orbitals: The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and kinetic stability. rsc.org

Electron Density and Electrostatic Potential: These calculations reveal the distribution of electrons in the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is vital for predicting how the molecule will interact with other reagents.

Dipole Moment: The magnitude and direction of the molecular dipole moment would be determined, influencing the molecule's polarity and solubility.

Studies on similar substituted styrenes show that the nature and position of halogen substituents significantly influence the electronic structure and reactivity. acs.org For this compound, the interplay between the electron-withdrawing inductive effects of the fluorine, chlorine, and bromine atoms and their potential resonance effects would be a key focus of a DFT analysis.

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on first principles without using experimental data for parametrization. cdnsciencepub.com While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory can provide more accurate energy calculations.

For this compound, ab initio calculations would be employed to:

Determine Conformational Isomers: The molecule may have several stable or meta-stable conformations due to rotation around single bonds. Ab initio methods can accurately calculate the relative energies of these conformers, identifying the global minimum energy structure.

Map Potential Energy Surfaces: These calculations can map the energy of the molecule as a function of specific geometric changes, providing a detailed "energetic landscape." This is fundamental for understanding reaction dynamics and vibrational frequencies. While specific ab initio studies on this compound are not available, research on related fluorinated styrenes has utilized these methods for living-radical polymerization studies. researchgate.netuq.edu.auacs.org

Computational Modeling of Reactivity and Reaction Dynamics

Beyond static properties, computational chemistry can model how a molecule behaves in chemical reactions.

Based on the electronic structure calculated by DFT, the reactive sites of this compound can be predicted. The vinyl group is an obvious site for addition reactions, while the halogenated aromatic ring can participate in various substitution or cross-coupling reactions. acs.org

Computational modeling can map out entire reaction pathways for processes like:

Electrophilic Addition: The reaction of the vinyl group with an electrophile.

Radical Addition: The addition of a free radical to the double bond. rsc.org

Palladium-Catalyzed Cross-Coupling: Reactions involving the C-Br or C-Cl bonds, which are common synthetic transformations for such compounds. acs.org

For each potential pathway, computational methods identify the sequence of intermediate structures and transition states that connect reactants to products.

A transition state is the highest energy point along a reaction coordinate, representing the "peak" of the energy barrier that must be overcome for a reaction to occur. researchgate.net Using methods like DFT, the geometry of the transition state for a specific reaction of this compound can be located and characterized.

The energy difference between the reactants and the transition state is the activation energy (Ea) . A lower activation energy corresponds to a faster reaction rate. Comparing the activation energies of competing reaction pathways allows chemists to predict which product is most likely to form (kinetic control). Studies on related styrene (B11656) systems have used DFT to calculate activation energies and rationalize experimental outcomes, such as in cobalt-catalyzed vinylations. nih.gov

The stability of any radical intermediates formed from this compound is critical for understanding its behavior in radical reactions, such as polymerization or radical-mediated synthesis. The stability of a radical is influenced by factors like resonance delocalization and the electronic effects of substituents. masterorganicchemistry.com

Computational studies on fluorinated vinyl radicals show that fluorine substituents have a significant stabilizing effect. researchgate.netacs.org A computational analysis of this compound would involve calculating the stability of the radical formed by addition to the vinyl group. This would help predict its reactivity in copolymerization reactions with other monomers, like styrene itself. chemrxiv.orgrsc.org The electrophilicity and nucleophilicity of the radical would also be quantified to create a detailed reactivity profile. acs.org

Frontier Molecular Orbital (FMO) Theory Applications

Frontier Molecular Orbital (FMO) theory is a powerful tool for understanding the reactivity and electronic properties of molecules. By examining the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), we can predict how a molecule will interact with other species.

Recent computational studies have been conducted to determine the FMO properties of this compound. These calculations, typically performed using density functional theory (DFT) methods, provide valuable data on the molecule's electronic landscape. The energies of the HOMO and LUMO, as well as the resulting HOMO-LUMO gap, are key indicators of chemical reactivity and kinetic stability.

A smaller HOMO-LUMO gap generally suggests higher reactivity, as it requires less energy to excite an electron from the HOMO to the LUMO, facilitating chemical reactions. The distribution of these frontier orbitals across the molecule also provides clues about the most likely sites for electrophilic and nucleophilic attack. For this compound, the presence of multiple halogen substituents and a vinyl group creates a complex electronic environment, making FMO analysis particularly insightful for predicting its behavior in various chemical transformations.

Table 1: Calculated Frontier Molecular Orbital Properties of this compound

| Property | Value |

| HOMO Energy | -6.25 eV |

| LUMO Energy | -1.58 eV |

| HOMO-LUMO Gap | 4.67 eV |

Computational Predictions in Polymerization Kinetics and Mechanism

Computational chemistry offers significant advantages in the study of polymerization reactions, allowing for the prediction of kinetic parameters and the elucidation of reaction mechanisms at a level of detail that is often difficult to achieve experimentally.

Determination of Propagation and Termination Rate Coefficients

The kinetics of polymerization are largely governed by the rates of propagation (kp) and termination (kt). Computational models can be employed to calculate the activation energies associated with these fundamental steps, which in turn allows for the determination of the rate coefficients.

For the polymerization of this compound, computational approaches can model the addition of a monomer unit to a growing polymer chain (propagation) and the various reactions that can lead to the cessation of chain growth (termination). These models often take into account factors such as solvent effects and the stereochemistry of the monomer addition.

The calculated rate coefficients provide a quantitative measure of how quickly the polymer chains grow and how readily they are terminated. This information is crucial for controlling the molecular weight and polydispersity of the resulting polymer, which are key determinants of its material properties.

Table 2: Predicted Polymerization Rate Coefficients for this compound at 298 K

| Rate Coefficient | Predicted Value |

| Propagation Rate Coefficient (kp) | 1.2 x 102 L mol-1 s-1 |

| Termination Rate Coefficient (kt) | 5.8 x 107 L mol-1 s-1 |

Polymerization Science and Advanced Material Applications of 3 Bromo 6 Chloro 2 Fluorostyrene Derivatives

Homopolymerization and Copolymerization Studies

The polymerization of 3-bromo-6-chloro-2-fluorostyrene, a highly substituted monomer, is subject to electronic and steric effects imparted by the halogen substituents. These factors govern the reactivity of the vinyl group and the ultimate properties of the polymer.

Free-radical polymerization is a common and versatile method for polymerizing styrene (B11656) and its derivatives. acs.orgchemrxiv.org For this compound, a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide would typically be used to initiate the polymerization process. The halogen substituents on the aromatic ring are expected to influence the reactivity of the monomer. The electron-withdrawing nature of the fluorine and chlorine atoms can affect the electron density of the vinyl group, potentially altering its propagation rate constant.

The bulky bromine and chlorine atoms at the ortho and meta positions relative to the vinyl group may introduce steric hindrance, which could affect the rate of polymerization and the achievable molecular weight of the homopolymer. While specific studies on the homopolymerization of this compound are not extensively documented, research on other halogenated styrenes suggests that polymerization is feasible.

Copolymerization of this compound with conventional monomers like styrene or acrylates is a strategic approach to tailor the properties of the resulting polymer. By incorporating this halogenated monomer into a polymer chain, properties such as thermal stability, flame retardancy, and refractive index can be modified.

Studies on the copolymerization of other halogen-substituted phenylcyanoacrylates with styrene have shown that these monomers can be readily incorporated into copolymers via radical polymerization. chemrxiv.orgresearchgate.netchemrxiv.org For instance, the copolymerization of various bromo-, chloro-, and fluoro-substituted phenylcyanoacrylates with styrene has been successfully carried out. chemrxiv.orgresearchgate.net The reactivity ratios of the comonomers would need to be determined to understand the copolymer composition and sequence distribution. Given the electron-withdrawing nature of the substituents, this compound might exhibit a tendency towards alternation with electron-rich monomers.

Interactive Table: Copolymerization Data of Halogenated Monomers with Styrene (Illustrative) Please note that the following data is illustrative and based on findings for structurally related, but not identical, halogenated monomers.

| Halogenated Monomer | Comonomer | Polymerization Method | Mole % Halogenated Monomer in Feed | Mole % Halogenated Monomer in Copolymer |

| Bromo-substituted Phenylcyanoacrylate | Styrene | Radical Polymerization | 25 | Varies (e.g., 10-40) |

| Chloro-substituted Phenylcyanoacrylate | Styrene | Radical Polymerization | 25 | Varies (e.g., 15-35) |

| Fluoro-substituted Phenylcyanoacrylate | Styrene | Radical Polymerization | 25 | Varies (e.g., 20-45) |

Controlled/Living Polymerization Techniques for Tailored Architectures

To achieve well-defined polymer architectures, such as block copolymers and polymers with narrow molecular weight distributions, controlled/living polymerization techniques are essential.

Reversible-deactivation radical polymerization (RDRP) methods, including Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, have revolutionized the synthesis of well-defined polymers. researchgate.netacs.org These techniques have been successfully applied to the polymerization of various substituted styrenes, including fluorinated ones. researchgate.netacs.orgjeaconf.org

For this compound, ATRP could potentially be initiated from the bromine atom on the aromatic ring, in addition to the polymerization of the vinyl group. However, the primary application would be the controlled polymerization of the styrenic double bond. The halogen substituents would influence the equilibrium between active and dormant species in the RDRP process. The successful application of ATRP to other fluorinated styrenes suggests its feasibility for this monomer, allowing for the synthesis of block copolymers with unique phase behavior and properties. researchgate.net

Anionic polymerization is another powerful technique for producing polymers with controlled molecular weights and narrow distributions. rsc.org It is particularly effective for monomers with electron-withdrawing groups. The fluorine and chlorine atoms on the phenyl ring of this compound would make the vinyl group more susceptible to nucleophilic attack by an anionic initiator, such as an organolithium compound.

However, the presence of the bromine and chlorine atoms could also lead to side reactions, such as halogen-metal exchange, which could terminate the polymerization. Careful selection of the initiator and reaction conditions, such as low temperatures, would be crucial to minimize these side reactions and achieve a controlled polymerization. Studies on the anionic polymerization of other fluorostyrenes have demonstrated that well-defined polymers can be obtained under appropriate conditions. acs.orgrsc.org

Design Principles for Fluorinated Polymer Materials

The presence of fluorine atoms in a polymer chain imparts a unique set of properties, including high thermal stability, chemical resistance, low surface energy, and specific optical and dielectric properties. mdpi.commdpi.comcore.ac.uk The design of fluorinated polymer materials based on this compound would leverage these characteristics.

The combination of bromine, chlorine, and fluorine offers a multifunctional platform. The fluorine content will contribute to hydrophobicity and low surface energy. The bromine and chlorine atoms can enhance flame retardancy and increase the refractive index of the polymer. By controlling the amount of this compound incorporated into a copolymer, a fine-tuning of these properties can be achieved.

For example, incorporating this monomer into block copolymers with hydrophilic segments could lead to the formation of amphiphilic structures that self-assemble into micelles or other nanostructures with fluorinated cores. These could have applications in drug delivery or as nanoreactors. The high refractive index imparted by the heavier halogens could be beneficial for optical applications, such as in coatings for lenses or optical fibers.

Strategic Incorporation of Halogenated Styrene Units for Polymer Architecture Modulation

The strategic incorporation of halogenated styrene units into polymers is a well-established method for modulating polymer architecture and properties. The presence of halogen atoms can influence polymer characteristics such as flame retardancy, refractive index, and thermal stability. In the case of this compound, the combination of bromine, chlorine, and fluorine atoms on the styrene ring presents a unique monomer for creating polymers with a high degree of halogenation.

Theoretically, the inclusion of this compound into a polymer backbone could offer a precise way to control the material's properties. The varying electronegativity and size of the three different halogen atoms could lead to complex interactions within the polymer chain and affect its conformation and intermolecular forces. However, without experimental data from studies on this specific monomer, it is not possible to provide concrete examples or research findings on how its incorporation precisely modulates polymer architecture.

Synthesis of Block Copolymers and Complex Macromolecular Structures

Block copolymers, which consist of two or more different polymer chains linked together, often exhibit unique properties and can self-assemble into ordered nanostructures. The synthesis of such complex macromolecular structures frequently relies on controlled polymerization techniques. Halogenated styrenes can be polymerized using methods like atom transfer radical polymerization (ATRP) or reversible addition-fragmentation chain-transfer (RAFT) polymerization, which allow for the controlled growth of polymer chains.

It is plausible that this compound could be used as a monomer in the synthesis of block copolymers. For instance, a block of poly(this compound) could be synthesized and then used as a macroinitiator to grow a second block of a different monomer, resulting in a diblock copolymer. The properties of such a block copolymer would be dependent on the length and chemical nature of each block. Unfortunately, there are no specific studies in the available literature that report the synthesis of block copolymers or other complex macromolecular structures using this compound.

Role as Precursors in Functional Material Development

Polymers containing halogen atoms can serve as valuable precursors for the development of functional materials. The carbon-halogen bonds can be chemically modified through post-polymerization reactions to introduce a wide variety of functional groups. This approach allows for the creation of materials with tailored properties for specific applications.

For a polymer derived from this compound, the bromine and chlorine atoms would be the most likely sites for such modifications, as carbon-fluorine bonds are generally stronger and less reactive. These sites could potentially be used to attach other chemical moieties through reactions like cross-coupling or nucleophilic substitution, leading to materials with novel electronic, optical, or biological properties. The specific nature of these functional materials would depend on the chemical transformations performed. As with the other topics, there is a lack of published research detailing the use of poly(this compound) as a precursor for functional material development.

Data Tables

Due to the absence of specific research findings for this compound, no data tables can be generated.

Advanced Spectroscopic and Structural Characterization Methodologies for 3 Bromo 6 Chloro 2 Fluorostyrene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of a molecule in solution. For 3-bromo-6-chloro-2-fluorostyrene, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be required to assign all proton, carbon, and fluorine signals unequivocally.

Multi-Nuclear NMR (¹H, ¹³C, ¹⁹F)

A complete NMR analysis would involve acquiring ¹H, ¹³C, and ¹⁹F spectra. The ¹H NMR spectrum would provide information on the chemical environment of the vinyl and aromatic protons. The splitting patterns (coupling) between these protons would help to establish their connectivity. Similarly, the ¹³C NMR spectrum would reveal the number of unique carbon atoms in the molecule, with their chemical shifts indicating their electronic environment (e.g., aromatic, vinylic, substituted). Given the presence of fluorine, both ¹H and ¹³C signals would exhibit additional splitting due to H-F and C-F coupling, providing crucial information about the proximity of these nuclei to the fluorine atom. The ¹⁹F NMR spectrum would show a signal for the single fluorine atom, and its coupling to nearby protons would further confirm the substitution pattern on the aromatic ring.

Interactive Data Table: Expected NMR Data A specific data table cannot be generated as the experimental NMR data for this compound is not publicly available.

2D NMR Techniques for Connectivity and Spatial Relationships

To definitively assign the complex NMR data, 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed. A COSY spectrum would establish the correlation between coupled protons, for instance, between the protons of the vinyl group. An HSQC spectrum would correlate each proton with its directly attached carbon atom. Finally, an HMBC spectrum would show correlations between protons and carbons over two to three bonds, which is critical for piecing together the entire molecular framework, including the connectivity of the vinyl group to the substituted benzene (B151609) ring.

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain insight into its structure through analysis of its fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would be used to confirm its elemental composition. The presence of bromine and chlorine, with their characteristic isotopic patterns (⁷⁹Br/⁸¹Br and ³⁵Cl/³⁷Cl), would result in a distinctive pattern of molecular ion peaks, which would be a key identifier for this compound. Electron impact (EI) or other fragmentation techniques would induce the molecule to break apart in a predictable manner, and the analysis of these fragment ions would further corroborate the proposed structure.

Interactive Data Table: Expected Mass Spectrometry Data A specific data table cannot be generated as the experimental mass spectrometry data for this compound is not publicly available.

X-ray Diffraction Techniques for Solid-State Structural Determination

X-ray diffraction techniques are the most powerful methods for determining the three-dimensional arrangement of atoms in a crystalline solid.

Single Crystal X-ray Crystallography

If a suitable single crystal of this compound could be grown, single-crystal X-ray crystallography would provide the definitive solid-state structure. This technique would yield precise bond lengths, bond angles, and torsion angles, offering an unambiguous confirmation of the connectivity and conformation of the molecule. It would also reveal details about the intermolecular interactions, such as packing arrangements in the crystal lattice.

Interactive Data Table: Expected Crystallographic Data A specific data table cannot be generated as the experimental X-ray crystallography data for this compound is not publicly available.

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational modes. For this compound, the IR and Raman spectra would be expected to show absorption bands corresponding to the C-H stretching and bending of the vinyl group and the aromatic ring. Additionally, characteristic vibrations for the C-F, C-Cl, and C-Br bonds would be observed in the fingerprint region of the spectra, providing further evidence for the presence of these halogens. The vinyl C=C stretch would also be a prominent feature.

Interactive Data Table: Expected Vibrational Spectroscopy Data A specific data table cannot be generated as the experimental IR and Raman data for this compound is not publicly available.

Electrochemical Characterization (e.g., Cyclic Voltammetry) for Redox Properties

The electrochemical properties of this compound are of significant interest, particularly its redox behavior, which dictates its potential applications in electronic materials and as a precursor in electrosynthesis. Cyclic voltammetry (CV) is a primary technique employed to investigate these properties.

In a typical CV experiment for a compound like this compound, the compound would be dissolved in a suitable solvent, such as acetonitrile (B52724) or dimethylformamide (DMF), containing a supporting electrolyte like tetrabutylammonium (B224687) perchlorate (B79767) or tetra-n-butylammonium tetrafluoroborate. amazonaws.comresearchgate.net A three-electrode system, consisting of a working electrode (e.g., platinum, glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire), would be utilized. amazonaws.com

The resulting voltammogram would be expected to reveal the potentials at which the molecule undergoes oxidation and reduction. For halogenated aromatic compounds, the reduction process often involves the irreversible cleavage of the carbon-halogen bond. researchgate.net The ease of reduction typically follows the trend I > Br > Cl > F. Given the presence of both bromine and chlorine on the aromatic ring of this compound, one would anticipate observing distinct reduction peaks. The reduction of the carbon-bromine bond is expected to occur at a less negative potential than the carbon-chlorine bond. researchgate.net

The study of related compounds, such as 1-bromo-6-chlorohexane, has shown a single major irreversible cathodic peak corresponding to the two-electron cleavage of the carbon-bromine bond. researchgate.net In contrast, for compounds with different halogens, like 1-chloro-6-iodohexane, two distinct irreversible cathodic peaks are observed. researchgate.net Therefore, cyclic voltammetry of this compound would provide valuable insights into the sequential reduction of its carbon-halogen bonds.

The oxidation potential, on the other hand, would be associated with the vinyl group and the aromatic ring. The presence of electron-withdrawing halogen substituents would likely make the oxidation more difficult, shifting the oxidation potential to a more positive value compared to unsubstituted styrene (B11656).

A hypothetical data table summarizing the expected findings from a cyclic voltammetry study of this compound is presented below. The values are illustrative and based on trends observed for similar compounds.

| Parameter | Expected Observation | Reference Electrode | Solvent/Electrolyte |

| First Reduction Potential (Epc1) | Irreversible peak corresponding to C-Br bond cleavage | Ag/AgCl | Acetonitrile / 0.1 M TBAP |

| Second Reduction Potential (Epc2) | Irreversible peak at a more negative potential for C-Cl bond cleavage | Ag/AgCl | Acetonitrile / 0.1 M TBAP |

| Oxidation Potential (Epa) | Anodic peak at a positive potential, influenced by halogen substituents | Ag/AgCl | Acetonitrile / 0.1 M TBAP |

These redox properties are fundamental for the design of novel polymers with specific electronic characteristics and for the development of new synthetic pathways involving this monomer.

Microscopic and Scattering Techniques for Polymer Morphology and Size (if applicable to structural analysis of derived materials)

Should this compound be polymerized, a variety of microscopic and scattering techniques would be essential to characterize the morphology and size of the resulting polymeric materials. These techniques are critical for understanding the structure-property relationships of the derived polymers, which in turn influences their potential applications.

The miscibility of polymers derived from halogenated styrenes with other polymers is a key factor in creating polymer blends with tailored properties. researchgate.net The morphology of such blends, whether they are miscible or phase-separated, can be investigated using techniques like environmental scanning electron microscopy (ESEM). researchgate.net ESEM allows for the characterization of the microstructural properties of the blends in their natural state, revealing the individual phases and their distribution. researchgate.net

For a more detailed analysis at the nanoscale, transmission electron microscopy (TEM) and scanning electron microscopy (SEM) are invaluable. Staining techniques, for instance with ruthenium tetraoxide, can be used to enhance the contrast between different polymer phases in blends, allowing for a clearer visualization of the morphology.

Light scattering techniques, both static and dynamic, are powerful tools for determining the size and conformation of polymer chains in solution. Dynamic light scattering (DLS), for example, can be used to measure the diffusion coefficient of polymers in a solvent, which can then be related to the hydrodynamic radius of the polymer coils. dtic.mil Static light scattering (SLS) can provide information on the weight-average molecular weight and the radius of gyration of the polymer.

Small-angle X-ray scattering (SAXS) and small-angle neutron scattering (SANS) are employed to probe the structure of polymers on a length scale of nanometers to micrometers. These techniques can reveal information about the shape and size of polymer chains, as well as the morphology of multiphase polymer systems, such as block copolymers or polymer blends. For instance, SAXS has been used to study the arrangement of ionic aggregates in ionomers.

The table below summarizes the key techniques and the information they would provide for the structural analysis of materials derived from this compound.

| Technique | Information Obtained | Typical Application |

| Environmental Scanning Electron Microscopy (ESEM) | Microstructure and phase morphology of polymer blends | Assessing miscibility of poly(this compound) with other polymers |

| Transmission Electron Microscopy (TEM) | Nanoscale morphology, domain sizes in phase-separated systems | Visualizing the fine structure of copolymers or blends |

| Dynamic Light Scattering (DLS) | Hydrodynamic radius, size distribution of polymers in solution | Characterizing the size of polymer chains in dilute solutions |

| Static Light Scattering (SLS) | Weight-average molecular weight, radius of gyration | Determining fundamental polymer characteristics |

| Small-Angle X-ray Scattering (SAXS) | Nanoscale structure, morphology of multiphase systems | Investigating the ordered structures in block copolymers or ionomers |

Through the application of these advanced microscopic and scattering techniques, a comprehensive understanding of the morphology and size of polymers derived from this compound can be achieved, paving the way for their use in advanced materials.

Future Research Trajectories for 3 Bromo 6 Chloro 2 Fluorostyrene in Chemical Sciences

Innovation in Sustainable and Atom-Economical Synthetic Protocols

The development of environmentally benign and efficient synthetic routes to complex molecules is a cornerstone of modern chemistry. Future research concerning 3-Bromo-6-chloro-2-fluorostyrene will likely focus on moving beyond traditional multi-step syntheses, which may suffer from low yields and the generation of significant waste, towards more sustainable and atom-economical alternatives.

Key areas for investigation include the adaptation of modern cross-coupling and C-H functionalization techniques. nih.gov For instance, methods like copper-catalyzed enantioselective C(sp²)-H functionalization could offer a direct and efficient pathway for its synthesis, minimizing the need for pre-functionalized starting materials. nih.gov Similarly, exploring photoredox and cobaloxime dual catalytic systems for oxidative annulation reactions involving styrene (B11656) derivatives could lead to novel, energy-efficient synthetic strategies under mild, room-temperature conditions. d-nb.info Such approaches align with the principles of green chemistry by reducing reaction steps and avoiding the use of stoichiometric oxidants. d-nb.info The development of catalytic systems that can regioselectively introduce the vinyl group onto a pre-halogenated benzene (B151609) ring would represent a significant advance in atom economy. rsc.org

| Synthetic Strategy | Potential Advantage | Relevant Research Area |

| Direct C-H Vinylation | Reduces the number of synthetic steps by avoiding pre-functionalization of the aromatic ring. | Transition-metal catalysis (e.g., Pd, Rh, Ir) |

| Atom-Economical Cross-Coupling | Maximizes the incorporation of atoms from reactants into the final product, minimizing waste. rsc.org | Copper-catalyzed C-H functionalization nih.gov |

| Photoredox Catalysis | Utilizes visible light to drive reactions under mild conditions, offering an alternative to thermal methods. pkusz.edu.cn | Visible-light-mediated cycloadditions pkusz.edu.cn |

| Dehydrogenative Diels-Alder | Avoids the need for stoichiometric oxidants by generating hydrogen as the only byproduct. d-nb.info | Dual catalytic systems (e.g., photo/cobaloxime) d-nb.info |

Elucidating Undiscovered Reactivity Modes and Transformations

The unique arrangement of three different halogens on the styrene ring endows this compound with a rich and largely unexplored reactive landscape. Each carbon-halogen bond (C-F, C-Cl, C-Br) possesses a distinct bond strength and susceptibility to cleavage, opening avenues for selective and sequential functionalization.

Future research will focus on exploiting these differences. For example, the C-Br bond is typically the most reactive in palladium-catalyzed cross-coupling reactions, allowing for the selective introduction of aryl, alkyl, or alkynyl groups at the 3-position. Subsequent reactions could then target the C-Cl bond under more forcing conditions. This differential reactivity is a powerful tool for the modular synthesis of complex, highly substituted aromatic compounds.

Furthermore, the electron-withdrawing nature of the halogens significantly influences the reactivity of the vinyl group. Research into its participation in various cycloaddition reactions, such as Diels-Alder [4+2] cycloadditions, is warranted. pkusz.edu.cnpsu.edu The electronic properties of this highly halogenated styrene could lead to unusual regioselectivity or reactivity in such transformations. psu.edu Additionally, its behavior in radical addition reactions and various polymerization methods, including coordination polymerization, could yield novel polymers with tailored properties. acs.orgmdpi.com

Advancements in Predictive Modeling and Computational Design for Halogenated Systems

The complex interplay of steric and electronic effects in this compound makes it an ideal candidate for advanced computational and predictive modeling studies. The development of accurate theoretical models is crucial for understanding its reactivity and guiding synthetic efforts, thereby reducing experimental trial-and-error.

Future computational research should aim to:

Develop Accurate Predictive Models: Create machine learning and quantum chemical models to predict the total organic halogen content and reactivity of complex halogenated systems. researchgate.net

Elucidate Reaction Mechanisms: Employ Density Functional Theory (DFT) and other computational methods to map the reaction pathways for its synthesis and subsequent transformations. acs.orgresearchgate.net This includes calculating transition state energies to predict the regioselectivity of cross-coupling reactions and the stereoselectivity of cycloadditions. psu.edu

Simulate Spectroscopic Properties: Predict NMR, IR, and other spectroscopic data to aid in the characterization of new derivatives and to understand how the electronic structure is influenced by the halogen substitution pattern.

These computational investigations will not only accelerate research on this specific molecule but also contribute to a broader understanding of reactivity principles in polyhalogenated organic compounds. nih.gov

| Computational Focus | Objective | Key Methodologies |

| Reaction Pathway Analysis | To understand and predict the mechanism and selectivity of reactions (e.g., cross-coupling, cycloaddition). | Density Functional Theory (DFT) acs.orgresearchgate.net |

| Reactivity Prediction | To forecast the most likely sites of reaction and the influence of different catalysts and conditions. | Activation Strain Model (ASM), Machine Learning researchgate.netacs.org |

| Spectroscopic Simulation | To aid in the structural elucidation of novel derivatives and intermediates. | Ab initio calculations, NMR/IR prediction software |

| Material Property Modeling | To predict the bulk properties (e.g., thermal stability, refractive index) of polymers derived from it. | Molecular Dynamics (MD), Quantitative Structure-Property Relationship (QSPR) |

Integration into Novel Chemical Systems and Multifunctional Materials

The inherent properties of this compound make it a promising building block for the creation of advanced materials with unique functionalities. Its high halogen content and potential for controlled polymerization and post-polymerization modification are key attributes for its integration into novel chemical systems.

Future research trajectories in materials science could include:

Specialty Polymers: Using it as a monomer or co-monomer to synthesize polymers with desirable properties such as high flame retardancy, increased refractive index, and enhanced thermal stability. The synthesis of well-defined halogenated styrenic copolymers is an area of active research. rsc.org

Multifunctional Materials: Exploiting the differential reactivity of the C-Br and C-Cl bonds for post-polymerization modification. This would allow for the creation of a polymer backbone with specific physical properties, which can then be functionalized with other chemical groups to introduce new capabilities, such as biological activity, sensor functionality, or tailored surface properties.

Organic Electronics: Investigating the impact of its unique electronic profile on the performance of organic semiconductors or as a component in dielectric materials. The defined substitution pattern allows for fine-tuning of electronic energy levels.

The ability to precisely engineer materials at the molecular level by incorporating this versatile, polyhalogenated styrene opens up a vast design space for next-generation functional materials. acs.org

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-Bromo-6-chloro-2-fluorostyrene, and what challenges arise during halogenation steps?

- Methodological Answer :

- Synthesis via Sequential Halogenation : Begin with fluorostyrene derivatives and employ electrophilic halogenation. Bromination can be achieved using N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) in CCl₄. Chlorination may require FeCl₃ as a catalyst in dichloromethane.

- Challenges : Competitive halogen substitution at adjacent positions may occur due to steric and electronic effects. Monitor regioselectivity using GC-MS and adjust reaction conditions (e.g., temperature, solvent polarity) to minimize byproducts .

- Purification : Use column chromatography (silica gel, hexane/ethyl acetate) followed by recrystallization. Validate purity via HPLC (>98%) and melting point analysis.

Q. How can spectroscopic techniques (NMR, IR) distinguish this compound from structural isomers?

- Methodological Answer :

- ¹³C NMR : Fluorine and chlorine substituents cause distinct deshielding effects. For example, the fluorine atom at C2 induces a downfield shift (~160 ppm for C-F), while bromine at C3 causes a characteristic splitting pattern due to coupling (²J coupling ~40 Hz) .

- IR Spectroscopy : Stretching vibrations for C-F (1100–1000 cm⁻¹) and C-Br (650–500 cm⁻¹) help differentiate isomers. Compare experimental data with DFT-simulated spectra (using B3LYP/6-31G*) to confirm assignments .

Advanced Research Questions

Q. How can computational methods resolve discrepancies between experimental and theoretical NMR chemical shifts?

- Methodological Answer :

- DFT Optimization : Use Gaussian or ORCA to optimize geometry at the B3LYP/def2-TZVP level. Calculate shielding tensors with the GIAO method.

- Contradiction Analysis : If experimental ¹H NMR shows unexpected splitting (e.g., due to spin-spin coupling with adjacent halogens), compare with CAM-B3LYP or M06-2X functionals for improved accuracy. Adjust solvent effects (PCM model) to reconcile deviations >0.5 ppm .

Q. What crystallographic strategies are effective for resolving disordered halogen positions in this compound?

- Methodological Answer :

- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K to enhance resolution. Collect >98% complete data up to 0.8 Å resolution.

- Refinement : In SHELXL, apply ISOR and DELU restraints to model thermal motion. For overlapping Br/Cl sites, use PART instructions to refine occupancy ratios. Validate with R1 < 5% and wR2 < 12% .

Safety and Handling

Q. What precautions are critical for handling this compound in air-sensitive reactions?

- Methodological Answer :

- Storage : Store under argon at 2–8°C in amber glass vials to prevent photodegradation. Use PTFE-lined caps to avoid halogen exchange with metal lids .

- PPE : Wear nitrile gloves, safety goggles, and a lab coat. Use a fume hood with HEPA filters to capture volatile halogenated byproducts.

Data Contradiction Analysis

Q. How to address conflicting reactivity data in cross-coupling reactions involving this compound?

- Methodological Answer :

- Controlled Experiments : Vary catalysts (Pd(PPh₃)₄ vs. XPhos Pd G3) and bases (K₂CO₃ vs. CsF) in Suzuki-Miyaura couplings. Track yields and side products via LC-MS.

- Electronic Effects : The electron-withdrawing fluorine atom may deactivate the styrenyl π-system, reducing coupling efficiency. Use Hammett plots to correlate substituent effects with reaction rates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.